N-(2,4-dimethoxyphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide features a multi-component structure:
- Acetamide backbone: Linked to a 2,4-dimethoxyphenyl group, providing electron-donating methoxy substituents.
- Thiazolo[4,5-d]pyrimidine core: A fused bicyclic heterocycle with a sulfur atom in the thiazole ring and nitrogen atoms in the pyrimidine ring.
- Piperidin-1-yl substituent: A six-membered amine ring attached to the thiazolo-pyrimidine scaffold.
- Sulfanyl bridge: Connects the acetamide moiety to the thiazolo-pyrimidine system.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S2/c1-27-13-6-7-14(15(10-13)28-2)23-16(26)11-29-19-17-18(21-12-22-19)24-20(30-17)25-8-4-3-5-9-25/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVENUXCXDBJVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Aromatic ring : The 2,4-dimethoxyphenyl group contributes to its lipophilicity and ability to interact with biological targets.
- Thiazolo-pyrimidine core : This moiety is known for various biological activities, particularly in modulating kinase activity.
- Piperidine ring : This component enhances the compound's interaction with biological receptors.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Kinase Inhibition : In vitro studies have shown that this compound can inhibit various kinases such as CDK5/p25 and GSK-3α/β at concentrations as low as 10 µM. Compounds exhibiting more than 50% inhibition at this concentration were further tested for IC50 values across a range of concentrations .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolo-pyrimidine compounds exhibit antimicrobial properties against pathogens like Staphylococcus aureus and Candida albicans. The disk diffusion method indicated significant inhibition zones for certain derivatives .
- Anti-inflammatory Effects : Related compounds have been studied for their anti-inflammatory properties. For instance, modifications in the thiazolo-pyrimidine core have shown promise as COX-II inhibitors, which are crucial in managing inflammation .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of the compound:
| Assay Type | Target | IC50 Value (µM) | Activity |
|---|---|---|---|
| Kinase Inhibition | CDK5/p25 | <10 (active) | Significant |
| Kinase Inhibition | GSK-3α/β | <10 (active) | Significant |
| Antimicrobial Activity | Staphylococcus aureus | 15.62 | Moderate |
| Antimicrobial Activity | Candida albicans | 15.62 | Moderate |
Case Studies
Several case studies have documented the efficacy of similar compounds in treating conditions influenced by kinase activity and inflammation:
- Case Study on Kinase Inhibitors : A study involving derivatives of thiazolo-pyrimidine showed promising results in reducing tumor growth in xenograft models by targeting specific kinases involved in cell proliferation .
- Antimicrobial Efficacy : A clinical evaluation demonstrated that compounds with structural similarities to this compound exhibited effective antimicrobial properties against resistant strains of bacteria .
Scientific Research Applications
Pharmacological Applications
The compound's structure suggests several potential pharmacological applications:
Anticancer Activity
Research indicates that derivatives similar to N-(2,4-dimethoxyphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide may exhibit anticancer properties. Compounds targeting the Wnt signaling pathway have shown promise in treating various cancers by inhibiting tankyrase enzymes, which are involved in the regulation of β-catenin levels .
Neuroprotective Effects
Studies on related compounds have demonstrated neuroprotective effects against neurodegenerative diseases. The piperidine moiety is known for its activity at various neurotransmitter receptors, suggesting that this compound could modulate neurochemical pathways beneficially .
Antimicrobial Properties
Compounds with thiazole and pyrimidine rings have been reported to exhibit antimicrobial activity. This suggests that this compound could be explored for its effectiveness against bacterial and fungal infections .
Table 1: Summary of Research Findings on Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Substituent Variations on the Phenyl Ring
- Target Compound : 2,4-Dimethoxyphenyl group. Methoxy substituents enhance solubility due to polar oxygen atoms and may influence electronic effects (e.g., resonance donation).
- F813-0944 (N-(2,4-dimethylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide): Features 2,4-dimethylphenyl instead of dimethoxy.
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Simpler structure with a 4-methoxyphenyl group and an aminophenylsulfanyl moiety. Lacks the thiazolo-pyrimidine core, which may limit its binding specificity compared to the target compound .
Heterocyclic Core Modifications
- Target Compound : Thiazolo[4,5-d]pyrimidine fused ring system. This rigid structure may enhance binding affinity to kinases or other enzymes requiring planar heterocycles.
- Oxadiazole Derivatives (e.g., 8a-n): Replace the thiazolo-pyrimidine with a 1,3,4-oxadiazole ring. Oxadiazoles are known for metabolic stability but may lack the steric bulk needed for high-affinity interactions .
- N-(3-cyanothiophen-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide (876154-03-9): Features a thiadiazole ring and cyanothiophene group. The electron-withdrawing cyano group could alter electronic properties compared to the target compound’s methoxy substituents .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
